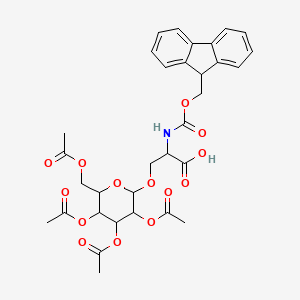
Fmoc-L-ser(beta-D-glcac4)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-ser(beta-D-glcac4)-OH: is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid L-serine, which is further modified with a beta-D-glucose derivative. This compound is primarily utilized in the field of biochemistry and molecular biology for the synthesis of complex peptides and glycopeptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ser(beta-D-glcac4)-OH typically involves multiple steps:
Protection of L-Serine: The hydroxyl group of L-serine is protected using a suitable protecting group.
Attachment of Beta-D-Glucose Derivative: The protected L-serine is then reacted with a beta-D-glucose derivative under specific conditions to form the desired glycosylated serine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using automated peptide synthesizers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the glucose derivative.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine or other bases for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Reduced forms of the glucose derivative.
Substitution: Deprotected amino acid ready for further reactions.
科学的研究の応用
Chemistry:
- Used in the synthesis of glycopeptides and other complex molecules.
- Acts as a building block in solid-phase peptide synthesis.
Biology:
- Utilized in the study of protein-carbohydrate interactions.
- Helps in the development of glycoprotein mimetics.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Used in the synthesis of vaccine candidates.
Industry:
- Employed in the production of specialized peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of Fmoc-L-ser(beta-D-glcac4)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The beta-D-glucose derivative can interact with specific molecular targets, facilitating the study of carbohydrate-protein interactions.
類似化合物との比較
Fmoc-L-serine: Lacks the glucose derivative, used in simpler peptide syntheses.
Fmoc-L-threonine(beta-D-glcac4)-OH: Similar structure but with threonine instead of serine.
Fmoc-L-ser(beta-D-galac4)-OH: Contains a beta-D-galactose derivative instead of glucose.
Uniqueness:
- The presence of the beta-D-glucose derivative provides unique properties for studying carbohydrate interactions.
- The combination of Fmoc protection and glycosylation makes it a versatile tool in peptide and glycopeptide synthesis.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
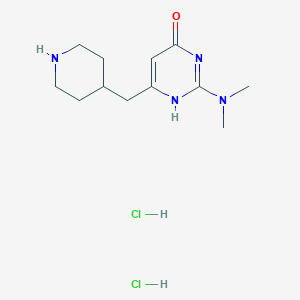
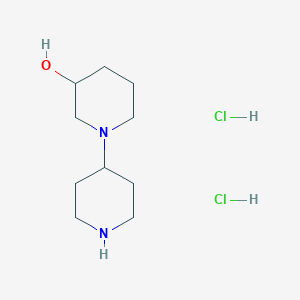
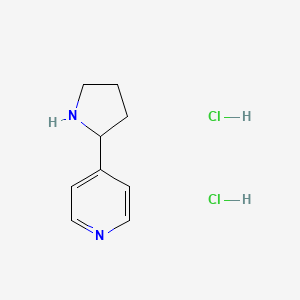
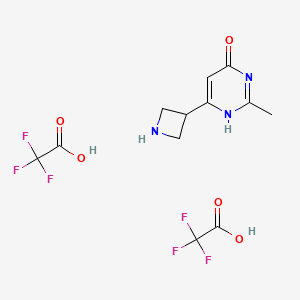
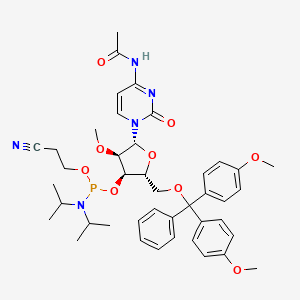
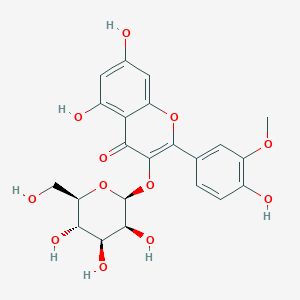

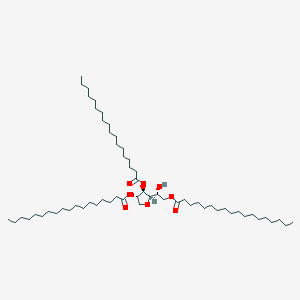

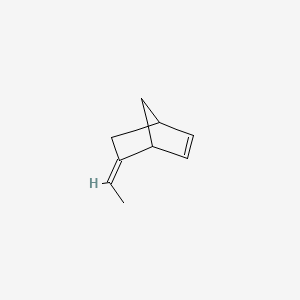
![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)
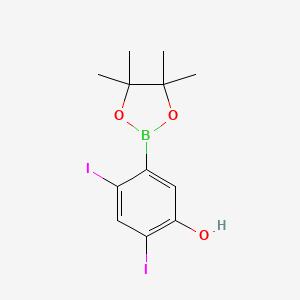
![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)
